molecular formula C23H19N3O4S B4713263 4-[(3-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE

4-[(3-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE

Cat. No.: B4713263
M. Wt: 433.5 g/mol
InChI Key: RCUAQDITCFWEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazolinyl core, a methoxyphenoxy group, and a benzamide moiety, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the quinazolinyl core. This can be achieved through the cyclization of appropriate precursors under reflux conditions. The methoxyphenoxy group is introduced via nucleophilic substitution reactions, often using methoxyphenol and a suitable leaving group. The final benzamide moiety is attached through amidation reactions, utilizing reagents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(3-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinyl core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and substituted phenoxy compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(3-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(3-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets. The quinazolinyl core is known to inhibit certain enzymes, while the methoxyphenoxy group can modulate receptor activity. The compound may exert its effects through the inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenoxy derivatives: These compounds share the methoxyphenoxy group and exhibit similar chemical reactivity.

    Quinazolinyl derivatives: Compounds with a quinazolinyl core are studied for their biological activities and therapeutic potential.

    Benzamide derivatives: These compounds are known for their diverse pharmacological properties.

Uniqueness

4-[(3-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(3-methoxyphenoxy)methyl]-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-29-17-5-4-6-18(13-17)30-14-15-9-11-16(12-10-15)21(27)25-26-22(28)19-7-2-3-8-20(19)24-23(26)31/h2-13H,14H2,1H3,(H,24,31)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUAQDITCFWEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NN3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE
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4-[(3-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE
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4-[(3-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE
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4-[(3-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE
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4-[(3-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE
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4-[(3-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE

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